molecular formula C16H22N2O5S2 B2520568 1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-4-carboxamide CAS No. 2097940-30-0

1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-4-carboxamide

Cat. No.: B2520568
CAS No.: 2097940-30-0
M. Wt: 386.48
InChI Key: ZEKWENIOFNBJRM-WLRTZDKTSA-N
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Description

1-(benzenesulfonyl)-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H22N2O5S2 and its molecular weight is 386.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Study

Synthesis of N-Substituted Derivatives

Research has demonstrated the synthesis of N-substituted derivatives involving similar compounds, showcasing their biological activities, particularly in antibacterial properties. For instance, the synthesis of derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has shown moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria (H. Khalid et al., 2016).

Glycosyl Triflates Formation

Conversion of Thioglycosides to Glycosyl Triflates

A potent combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride has been used for the low-temperature conversion of thioglycosides to glycosyl triflates, facilitating the formation of diverse glycosidic linkages. This method presents a metal-free approach, highlighting the compound's role in advancing glycoscience (D. Crich & M. Smith, 2001).

Improved Synthesis for Activation of Thioglycosides

Large-Scale Synthesis and Application

An improved protocol has been developed for the large-scale production of 1-benzenesulfinyl piperidine and its analogs, demonstrating their efficacy in the activation of thioglycosides when combined with trifluoromethanesulfonic anhydride. This research not only optimizes the synthesis process but also explores the structural flexibility and reactivity of these compounds (D. Crich et al., 2005).

Biologically Active Derivatives Synthesis

Synthesis of O-Substituted Derivatives

A series of O-substituted derivatives of a related sulfonamide compound has been synthesized, revealing significant bioactivity against enzymes like lipoxygenase and cholinesterases. This underscores the potential of such compounds in the development of bioactive agents with specific enzyme inhibition capabilities (H. Khalid et al., 2013).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. In the case of a drug, for example, the mechanism of action might involve binding to a specific receptor or enzyme. Without more information, it’s difficult to speculate on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are toxic, while others are flammable . Without specific information on this compound, it’s difficult to provide a detailed safety and hazards analysis.

Properties

IUPAC Name

1-(benzenesulfonyl)-N-[(E)-3-methylsulfonylprop-2-enyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S2/c1-24(20,21)13-5-10-17-16(19)14-8-11-18(12-9-14)25(22,23)15-6-3-2-4-7-15/h2-7,13-14H,8-12H2,1H3,(H,17,19)/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKWENIOFNBJRM-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C=CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)/C=C/CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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